molecular formula C10H11FN2O2S B1589396 4-(2-Fluoro-4-nitrophenyl)thiomorpholine CAS No. 168828-70-4

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Cat. No. B1589396
CAS RN: 168828-70-4
M. Wt: 242.27 g/mol
InChI Key: PUZPGWLYSCSDBO-UHFFFAOYSA-N
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Description

“4-(2-Fluoro-4-nitrophenyl)thiomorpholine” is a chemical compound with the molecular formula C10H11FN2O2S . It has an average mass of 242.270 Da and a monoisotopic mass of 242.052521 Da . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .


Synthesis Analysis

The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” was explored in Microfluidic devices . It is synthesized by eight consecutive reactions, taking about 60 hours .


Molecular Structure Analysis

The molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the compound is markedly different from that of its morpholine analogue .


Chemical Reactions Analysis

The title compound “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” has been widely used as a precursor in medicinal chemistry . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 411.1±45.0 °C at 760 mmHg, and a flash point of 202.4±28.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 74 Å2, and the molar volume is 177.2±3.0 cm3 .

Scientific Research Applications

Antidiabetic Drug Development

4-(2-Fluoro-4-nitrophenyl)thiomorpholine: is utilized in the synthesis of compounds for antidiabetic medications . Its role as a precursor allows for the creation of molecules that can interact with diabetic-related targets, potentially leading to the development of new therapeutic agents.

Antimigraine Agents

This compound serves as a building block in the formulation of antimigraine drugs . By contributing to the chemical structure of these drugs, it aids in the creation of treatments designed to alleviate migraine symptoms.

Kinase Inhibitors

In the field of cancer research, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine is a precursor in the synthesis of kinase inhibitors . These inhibitors can interfere with the signaling pathways that promote tumor growth and proliferation.

Reverse Transcriptase Inhibitors

The compound is also involved in the development of reverse transcriptase inhibitors . These inhibitors are crucial in the treatment of retroviral infections, including HIV, by preventing the virus from replicating within the host cells.

Antibiotic Agents

Research has shown that derivatives of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine can be effective in antibiotic drug development . These derivatives can help combat bacterial infections by interfering with bacterial protein synthesis or other vital processes.

Antifungal Agents

The compound is used in creating antifungal agents . These agents are essential for treating fungal infections, which can range from superficial skin conditions to life-threatening systemic infections.

Antimycobacterial Agents

4-(2-Fluoro-4-nitrophenyl)thiomorpholine: contributes to the synthesis of antimycobacterial agents . These agents are particularly important for treating mycobacterial infections such as tuberculosis.

Medicinal Chemistry Research

Beyond specific drug categories, this compound is a valuable tool in medicinal chemistry research . It provides a versatile foundation for synthesizing a wide array of potential pharmacologically active molecules.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” in Microfluidic devices represents a promising direction for the synthesis of this compound . As a key intermediate in the synthesis of Linezolid, its production could have significant implications for the pharmaceutical industry .

properties

IUPAC Name

4-(2-fluoro-4-nitrophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZPGWLYSCSDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445440
Record name 4-(2-fluoro-4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

CAS RN

168828-70-4
Record name 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-fluoro-4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiomorpholine (3.57 g, 34.56 mmol) and Et3N (3.50 g, 34.56 mmol) in EtOAc was added 3,4-difluoronitrobenzene (5.00 g, 31.43 mmol) dropwise over a period of 30 min in an ice bath. Upon the end of addition the reaction mixture was warmed to rt slowly, and solid was precipitated out. The mixture was filtered. The filter cake was washed with an appropriate amount of water, dried in vacuo to obtain the 1st crop of product. The filtrate was extracted with EtOAc. The combined organic phases were dried over anhydrous Na2SO4 and concentrated in vacuo to obtain the 2nd crop of product. The solids of 1st crop and 2nd crop were combined to give the title compound as a yellow solid (5.50 g, 72%).
Quantity
3.57 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

The 3,4-difluoronitrobenzene (2.09 mL, 18.857 mmol) was dissolved in dry CH3CN (50 mL) and then treated dropwise with N,N-diisopropylethyl amine (8.212 mL, 47.143 mmol). The resultant yellow mixture was next treated with thiomorpholine (4.74 mL, 47.143 mmol). The reaction was heated to reflux (85° C.) for 16 hours and then it was allowed to cool to ambient temperature over 3 hours, stirring under N2. At this point, the reaction was determined to be complete by TLC (15% EtOAc/hexane, UV short wave). The reaction mixture was first concentrated under reduced pressure and then adsorbed onto silica gel (50 g). The material was chromatographed on more silica gel (175 g, packed with hexane), eluting with 1 L each of 5%, 10% and 15% EtOAc/hexane to give 4.6 g (100%) of the title compound as an orange, crystalline solid with a melting point of 59.5°-60.5° C. and a HRMS (M+) calculated for C10H11N2O2FS 242.0522, found 242.0525.
Quantity
2.09 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.212 mL
Type
reactant
Reaction Step Two
Quantity
4.74 mL
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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